Ethyl 3,3-diethoxypropionate

Description

Contextualization within Organic Synthesis and Chemical Sciences

Ethyl 3,3-diethoxypropionate is a key intermediate in organic synthesis, valued for its role as a protected form of the unstable ethyl 3-oxopropanoate. orgsyn.org Its structure, featuring a diethyl acetal (B89532) group, renders it stable for storage over several months at room temperature without decomposition. orgsyn.orgresearchgate.net This stability, coupled with its reactivity, makes it an essential starting material for constructing more complex molecules. cymitquimica.com In the broader context of chemical sciences, it serves as a fundamental building block, particularly in the synthesis of heterocyclic compounds. orgsyn.org

The compound's utility extends to various branches of chemistry, including pharmaceutical and materials science. It is a precursor in the synthesis of a range of biologically active molecules and functional materials. guidechem.comontosight.ai For instance, it has been employed in the preparation of coumarins, isoxazoles, pyrimidines, porphyrins, and thiadiazines. orgsyn.org

Nomenclature and Structural Representation in Scholarly Literature

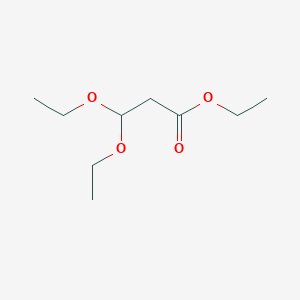

In scientific literature, this compound is identified by several names and chemical identifiers. Its systematic IUPAC name is ethyl 3,3-diethoxypropanoate. nih.gov It is also commonly referred to as ethyl 3,3-diethoxypropanoate and malonaldehydic acid ethyl ester diethylacetal. nist.govsigmaaldrich.com

The chemical structure of this compound is characterized by a nine-carbon backbone. The molecular formula is C₉H₁₈O₄. biosynth.com The structure features a propionate (B1217596) ethyl ester with two ethoxy groups attached to the third carbon atom, forming a diethyl acetal. This structural arrangement is key to its chemical properties and reactivity.

Table 1: Chemical Identifiers for this compound

| Identifier | Value |

| IUPAC Name | ethyl 3,3-diethoxypropanoate |

| CAS Number | 10601-80-6 |

| Molecular Formula | C₉H₁₈O₄ |

| Molecular Weight | 190.24 g/mol |

| InChI Key | SIALOQYKFQEKOG-UHFFFAOYSA-N |

| SMILES | CCOC(CC(=O)OCC)OCC |

This table is interactive. You can sort and filter the data.

Historical Perspective on the Discovery and Initial Applications of this compound

The synthesis of this compound has been approached through various methods over the years. An established and efficient procedure involves the acylation of an enol ether followed by a haloform reaction. orgsyn.org A specific method describes its synthesis from 1,1,1-trichloro-4-ethoxy-3-buten-2-one (B7884701) in ethanol (B145695) with anhydrous potassium carbonate. chemicalbook.com This synthesis is noted for being superior to other methods that may result in mixtures of products or require more challenging or expensive reagents. orgsyn.org

Historically, its value was quickly recognized due to its stability as a protected derivative of the otherwise unstable 3-formylpropanoate. orgsyn.org Early applications centered on its use as a versatile starting material in the synthesis of various heterocyclic compounds. orgsyn.org Research has demonstrated its utility in the synthesis of coumarins through condensation with phenols. researchgate.netguidechem.com It has also been a key component in the synthesis of more complex molecules such as steroids, herbicides, antihypertensives, and certain alkaloids. orgsyn.org

Detailed Research Findings

This compound's reactivity makes it a valuable tool for synthetic chemists. It participates in a variety of chemical transformations, leading to the formation of diverse molecular architectures.

One notable application is in the Yb(OTf)₃ catalyzed synthesis of dihydropyridines (DHPs). chemicalbook.com Furthermore, it serves as a precursor for the synthesis of coumarins and their derivatives. For example, it can be condensed with phenol (B47542) in the presence of phosphoric acid to yield coumarin (B35378). guidechem.com

The compound is also a crucial starting material for producing other important synthetic intermediates. For instance, it can be used to prepare ethyl 2-formyl-3-oxopropanoate. orgsyn.org This derivative is then utilized in the synthesis of iridoids and ipecacuanha alkaloids. orgsyn.org

Table 2: Selected Applications of this compound in Synthesis

| Product Class | Specific Examples | Reference |

| Heterocycles | Coumarins, Isoxazoles, Pyrimidines, Porphyrins, Thiadiazines | orgsyn.org |

| Pharmaceutical Intermediates | Antihypertensives, Histamine (B1213489) H₃ receptor antagonists | orgsyn.orgguidechem.com |

| Natural Products | Steroids, Iridoids, Ipecacuanha alkaloids | orgsyn.org |

| Other Organic Compounds | Dihydropyridines, 4(1H)-quinolones | guidechem.comchemicalbook.com |

This table is interactive. You can sort and filter the data.

Structure

3D Structure

Properties

IUPAC Name |

ethyl 3,3-diethoxypropanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H18O4/c1-4-11-8(10)7-9(12-5-2)13-6-3/h9H,4-7H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SIALOQYKFQEKOG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(CC(=O)OCC)OCC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H18O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70147476 | |

| Record name | Ethyl 3,3-diethoxypropionate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70147476 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

190.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

10601-80-6 | |

| Record name | Propanoic acid, 3,3-diethoxy-, ethyl ester | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=10601-80-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Ethyl 3,3-diethoxypropionate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0010601806 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 10601-80-6 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=83149 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Ethyl 3,3-diethoxypropionate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70147476 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Ethyl 3,3-diethoxypropionate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.031.100 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | Ethyl 3,3-diethoxypropionate | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/949D397DXS | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthesis Methodologies and Advanced Preparations of Ethyl 3,3 Diethoxypropionate

Established Synthetic Routes to Ethyl 3,3-Diethoxypropionate

Several methods have been established for the synthesis of this compound, ranging from multi-step reactions involving haloform-type transformations to condensations.

Synthesis via 1,1,1-trichloro-4-ethoxy-3-buten-2-one (B7884701) with Ethanol (B145695) and Anhydrous Potassium Carbonate

A well-documented and effective method for preparing this compound involves the reaction of 1,1,1-trichloro-4-ethoxy-3-buten-2-one with ethanol in the presence of anhydrous potassium carbonate. nih.govacs.org In this procedure, the starting trichloro-butenone is added to a cooled mixture of dry ethanol and potassium carbonate. The reaction is stirred for an extended period, typically around 10 hours, at room temperature or with gentle heating. nih.govacs.org The potassium carbonate acts as a base in the reaction. Following the reaction period, the excess ethanol is removed, and the product is isolated by filtration and distillation under reduced pressure, yielding a colorless to light yellow liquid. acs.org This method has been reported to produce yields of approximately 84.5%. acs.org

Reaction Parameters for Synthesis via 1,1,1-trichloro-4-ethoxy-3-buten-2-one

| Parameter | Value |

| Starting Material | 1,1,1-trichloro-4-ethoxy-3-buten-2-one |

| Reagents | Anhydrous Ethanol, Anhydrous Potassium Carbonate |

| Initial Temperature | Cooled with ice-water bath (approx. 10 °C) |

| Reaction Temperature | Room Temperature up to 60 °C |

| Reaction Time | 10 hours |

| Reported Yield | 84.5% |

| Product Appearance | Light yellow or colorless transparent liquid |

Synthesis from Diethyl Malonate and Chloroacetic Acid in the Presence of a Base Catalyst

This compound can also be synthesized from the reaction of diethyl malonate and chloroacetic acid with a base catalyst. nih.gov However, detailed research findings and specific procedural data for this particular synthetic route are not extensively documented in the available literature.

Preparation from Ethyl Propiolate with Ethyl Orthoformate

The synthesis of this compound from ethyl propiolate is noted as a possible, albeit expensive, pathway. nih.gov The use of ethyl propiolate as a starting material is mentioned as a disadvantage of some alternative methods. nih.gov Specific methodologies detailing the reaction of ethyl propiolate with ethyl orthoformate to produce the target compound are not thoroughly described in the surveyed scientific literature.

Acylation of Enol Ethers Followed by Haloform Reaction

The synthesis described in section 2.1.1 is fundamentally an acylation of an enol ether followed by a haloform reaction. nih.gov The process begins with the acylation of ethyl vinyl ether using trichloroacetyl chloride. This step produces the key intermediate, 1,1,1-trichloro-4-ethoxy-3-buten-2-one. This intermediate then undergoes a subsequent reaction with ethanol and a base (potassium carbonate), which proceeds as a haloform-type reaction to yield the final product, this compound. nih.gov This procedure is considered superior to many other methods. nih.gov

Novel and Green Synthesis Approaches for this compound

Research into more efficient and environmentally friendly synthesis methods is ongoing. One area of interest involves the use of transition metal catalysts to facilitate new bond formations under mild conditions.

Copper(I)-Catalyzed Acetal (B89532) Formation from Conjugated Triple Bonds

The development of novel synthetic routes includes the exploration of copper(I)-catalyzed reactions. Copper(I) catalysts are known to facilitate the addition of alcohols to alkynes. nih.govnih.gov This suggests a potential "green" pathway to this compound starting from a conjugated triple bond substrate like ethyl propiolate, where ethanol is added across the alkyne in a copper(I)-catalyzed acetal formation. While copper-catalyzed hydroamination and other additions to alkynes are established, a specific, detailed protocol for the direct synthesis of this compound using this method is not yet widely reported in the literature. nih.gov

Purification and Characterization Techniques in Synthetic Studies

Following synthesis, rigorous purification and characterization are imperative to ensure the isolation of high-purity this compound and to confirm its chemical structure.

Fractional Vacuum Distillation for High Purity

Fractional distillation under reduced pressure is a standard and effective method for the purification of this compound. uwlax.edu This technique is particularly suitable for high-boiling liquids that may decompose at their atmospheric boiling point. By reducing the pressure, the boiling point of the compound is lowered, allowing for its distillation at a lower temperature.

The process involves heating the crude reaction mixture in a distillation flask connected to a fractionating column. The more volatile components rise further up the column, and by carefully controlling the temperature and pressure, fractions can be collected. For this compound, this method allows for the separation from unreacted starting materials, byproducts, and any remaining solvent. The efficiency of the separation is dependent on the length and type of the fractionating column used, with a Vigreux column often being sufficient. uwlax.edu The boiling point of this compound is dependent on the pressure at which the distillation is carried out.

Table 1: Reported Boiling Points of this compound at Reduced Pressures

| Boiling Point (°C) | Pressure (mmHg) |

| 92-95 | 15 |

| 92-93 | 13 |

This table presents data from literature sources detailing the boiling point of this compound under vacuum distillation conditions.

Spectroscopic Analysis (IR, 1H NMR, MS) for Structural Confirmation

Once purified, the structural identity of this compound is confirmed using a combination of spectroscopic techniques.

Infrared (IR) Spectroscopy: The IR spectrum of this compound reveals key functional groups present in the molecule. A strong absorption band is typically observed around 1740 cm⁻¹, which is characteristic of the C=O stretching vibration of the ester group. uwlax.eduymerdigital.com Additionally, C-H stretching vibrations are observed around 2990 and 2940 cm⁻¹, and strong C-O stretching bands for the ester and acetal groups appear in the region of 1060-1115 cm⁻¹. uwlax.eduymerdigital.com

Proton Nuclear Magnetic Resonance (¹H NMR) Spectroscopy: ¹H NMR spectroscopy provides detailed information about the proton environment in the molecule. The spectrum of this compound shows distinct signals that correspond to the different types of protons. uwlax.eduymerdigital.comresearchgate.net

Mass Spectrometry (MS): Mass spectrometry is used to determine the molecular weight of the compound and can provide information about its fragmentation pattern. For this compound, a common ionization technique is Fast Atom Bombardment (FAB), which typically shows a protonated molecular ion peak [M+H]⁺ at an m/z of 191. ymerdigital.com

Table 2: Spectroscopic Data for this compound

| Technique | Key Data |

| IR (neat, cm⁻¹) | 2990, 2940 (C-H), 1740 (C=O), 1115, 1060 (C-O) uwlax.eduymerdigital.com |

| ¹H NMR (CDCl₃, δ ppm) | 1.18 (t, 6H), 1.25 (t, 3H), 2.62 (d, 2H), 3.30-3.80 (m, 4H), 4.13 (q, 2H), 4.93 (t, 1H) uwlax.eduymerdigital.com |

| MS (FAB, m/z) | 191 [M+H]⁺ ymerdigital.com |

This table summarizes the characteristic spectroscopic data used for the structural confirmation of this compound.

Chemical Reactivity and Reaction Mechanisms of Ethyl 3,3 Diethoxypropionate

Role as a Protected Form of 3-Formylpropanoate and Malonaldehyde Monoacetal

Ethyl 3,3-diethoxypropionate serves as a stable, protected derivative of the otherwise unstable ethyl 3-formylpropanoate (also known as ethyl 3-oxopropanoate). orgsyn.org The aldehyde functionality in 3-formylpropanoate is highly reactive and prone to self-condensation and polymerization. By converting the aldehyde to a diethyl acetal (B89532), the reactivity of the carbonyl group is masked, allowing the compound to be stored for extended periods and used in various synthetic procedures where the unprotected aldehyde would be unsuitable. orgsyn.org The acetal group is stable to many reaction conditions, particularly basic and nucleophilic environments, but can be readily deprotected under acidic conditions to regenerate the aldehyde when needed.

This compound is also recognized as a malonaldehyde monoacetal. sigmaaldrich.comchemspider.com Malonaldehyde is a highly reactive 1,3-dicarbonyl compound. The protection of one of its aldehyde groups as a diethyl acetal in this compound significantly tempers its reactivity, enabling more controlled and selective reactions. This masked functionality makes it a valuable C3 building block in the synthesis of a wide array of compounds, including various heterocycles. orgsyn.org

Acetal Hydrolysis and Derivatization

The acetal group of this compound can be hydrolyzed under acidic conditions to yield the corresponding aldehyde, ethyl 3-oxopropanoate. This deprotection step is crucial for unmasking the reactive aldehyde functionality, which can then participate in subsequent synthetic transformations. The kinetics of acid-catalyzed hydrolysis for structurally similar phosphonated acetals have been studied, indicating that such reactions typically follow an A1 type mechanism. rsc.org This mechanism involves a rapid, reversible protonation of one of the acetal oxygen atoms, followed by the rate-determining cleavage of a carbon-oxygen bond to form a resonance-stabilized carbocation (an oxocarbenium ion) and a molecule of ethanol (B145695). A subsequent attack by water on the carbocation, followed by deprotonation, yields the hemiacetal, which rapidly equilibrates to the final aldehyde product.

Once the aldehyde is regenerated, it can be derivatized in numerous ways. For example, it can undergo reduction to form the corresponding alcohol or be subjected to formylation to produce ethyl 2-formyl-3-oxopropanoate, a key intermediate for more complex molecules. orgsyn.org

Electrophilic and Nucleophilic Reactions of the Ester and Acetal Functionalities

The structure of this compound contains two key functional groups: an ester and an acetal. Both offer sites for chemical reactions, though their reactivity profiles differ significantly.

The ester functionality of this compound is susceptible to nucleophilic acyl substitution. Strong nucleophiles can attack the electrophilic carbonyl carbon of the ester group. For instance, reaction with amines (ammonolysis) would produce the corresponding amide, and hydrolysis with a strong base like sodium hydroxide (B78521) (saponification) would yield the sodium salt of 3,3-diethoxypropanoic acid. Transesterification can also occur if the compound is treated with a different alcohol in the presence of an acid or base catalyst. The acetal group, in contrast, is generally stable under neutral to basic conditions and does not react with most nucleophiles, which is a key aspect of its role as a protecting group.

The ester group can participate in condensation reactions, most notably the Claisen condensation. libretexts.orglibretexts.org This reaction involves the base-catalyzed self-condensation of two ester molecules. An alkoxide base, typically sodium ethoxide to prevent transesterification, removes an alpha-proton (from the C2 position) to form an enolate. This enolate then acts as a nucleophile, attacking the carbonyl carbon of a second molecule of this compound. libretexts.org The subsequent elimination of an ethoxide ion from the tetrahedral intermediate results in the formation of a β-keto ester. libretexts.org Such condensation reactions are fundamental for creating new carbon-carbon bonds and building more complex molecular skeletons.

Cyclization Reactions Involving this compound

The bifunctional nature of this compound, especially after deprotection of the acetal, makes it an excellent substrate for synthesizing heterocyclic compounds.

This compound is a key reagent in the Pechmann condensation, a widely used method for the synthesis of coumarins. nih.govchemicalbook.com Coumarins are an important class of benzopyrones found in many natural products and are of significant interest in medicinal chemistry. nih.govchemmethod.comderpharmachemica.com In this reaction, a phenol (B47542) is reacted with a β-keto ester or its equivalent under acidic conditions. ijsart.com

In this specific application, this compound functions as a synthetic equivalent of ethyl formylacetate. The reaction is typically catalyzed by a strong acid, such as sulfuric acid, or various solid acid catalysts. nih.gov The mechanism proceeds in several steps:

Acetal Hydrolysis: The acidic catalyst first promotes the hydrolysis of the diethyl acetal to generate the reactive aldehyde, ethyl 3-oxopropanoate, in situ.

Transesterification/Michael Addition: The phenol's hydroxyl group can either attack the ester carbonyl (transesterification) or, more commonly in this variant, the activated phenol ring attacks the aldehyde via an electrophilic aromatic substitution, or the aldehyde protonates and the phenol attacks in a Michael-type addition.

Cyclization and Dehydration: An intramolecular cyclization occurs, followed by the elimination of a water molecule to form the final aromatic coumarin (B35378) ring system.

The use of this compound provides a controlled way to generate the unstable β-aldehyde ester needed for the condensation. For example, the reaction between 2-methyl-3-hydroxy-phenol and this compound has been optimized to synthesize 7-hydroxy-8-methylcoumarin. nih.gov

Table of Reaction Conditions for Pechmann Condensation

This table summarizes various catalytic systems used for the Pechmann condensation to synthesize coumarins, a reaction where this compound can be a key substrate.

| Catalyst | Substrates | Conditions | Yield (%) | Reference |

| Zn0.925Ti0.075O NPs | Phloroglucinol and Ethyl Acetoacetate | 10 mol% catalyst | 88 | nih.gov |

| Cr(NO3)3·9H2O | Phenols and Ethyl Acetoacetate | Microwave, Solvent-free | Excellent | derpharmachemica.com |

| Amberlyst-15 | Resorcinol and Ethyl Acetoacetate | 110°C, Oil Bath | - | ijsart.com |

| Poly(4-vinylpyridinium) hydrogen sulfate | Substituted Phenols and β-ketoester | Ultrasound, Ambient Temp. | Excellent | nih.gov |

Yb(OTf)3 Catalyzed Synthesis of Dihydropyridines

The synthesis of dihydropyridines (DHPs) can be efficiently achieved through a one-pot, three-component reaction involving anilines, benzaldehydes, and this compound, catalyzed by ytterbium(III) trifluoromethanesulfonate (B1224126) (Yb(OTf)3). researchgate.net This Lewis acid-catalyzed reaction proceeds under mild conditions, and the choice of solvent has been found to be crucial for the selective formation of the desired dihydropyridine (B1217469) products, with 1,4-dioxane (B91453) being a suitable medium. researchgate.net

The proposed reaction mechanism commences with the Yb(OTf)3-catalyzed condensation of the aniline (B41778) with this compound. The Lewis acidic nature of Yb(OTf)3 activates the carbonyl group of the propionate (B1217596), facilitating nucleophilic attack by the aniline to form an enamine intermediate after dehydration. Simultaneously, the benzaldehyde (B42025) is activated by the catalyst, making it susceptible to nucleophilic attack by the enamine. This is followed by a cyclization and subsequent elimination of ethanol to afford the dihydropyridine ring system.

One-Pot Synthesis of Quinoline (B57606) Derivatives

This compound is a key precursor in the one-pot synthesis of quinoline derivatives. A notable example is the three-component reaction between an aromatic amine, an aldehyde, and this compound. rsc.org This reaction can be effectively catalyzed by solid acid catalysts such as montmorillonite (B579905) K-10 clay. rsc.org The use of such environmentally benign catalysts makes this a green synthetic route. rsc.org

The reaction mechanism is thought to proceed via a series of condensation and cyclization reactions. Initially, the aniline reacts with the aldehyde to form a Schiff base. Concurrently, this compound, under the influence of the acid catalyst, can generate a reactive enol ether intermediate. A subsequent Michael-type addition of the enol ether to the Schiff base, followed by an intramolecular cyclization and aromatization through the elimination of water and ethanol, leads to the formation of the quinoline ring. This one-pot nature, combining multiple steps without the isolation of intermediates, offers a highly efficient pathway to substituted quinolines.

Cyclization in the Synthesis of Azaindole and Carboline Families of Heterocycles

While direct applications of this compound in the synthesis of azaindoles are not extensively documented, its utility as a three-carbon building block suggests its potential in constructing the pyrrole (B145914) ring of these bicyclic systems. The synthesis of azaindoles often involves the condensation of an aminopyridine derivative with a β-dicarbonyl compound or its equivalent. This compound, after in situ deprotection and/or transformation, can serve as a synthetic equivalent of malondialdehyde, a key component in some azaindole syntheses.

In the context of the carboline family, particularly β-carbolines, the Pictet-Spengler reaction is a cornerstone of their synthesis. rsc.orgnih.gov This reaction typically involves the condensation of a tryptamine (B22526) derivative with an aldehyde or a ketone. rsc.orgnih.gov this compound, after hydrolysis to the corresponding β-hydroxy aldehyde, can potentially serve as the aldehyde component in a Pictet-Spengler reaction with tryptamine to form tetrahydro-β-carboline derivatives. The reaction is acid-catalyzed and proceeds through the formation of a Schiff base, followed by an intramolecular electrophilic substitution of the indole (B1671886) ring. analis.com.my

Oxa-Pictet-Spengler Reactions

The Oxa-Pictet-Spengler reaction is a valuable transformation for the synthesis of various oxygen-containing heterocyclic systems. ijarsct.co.in In this reaction, a β-arylethanol derivative reacts with an aldehyde or ketone in the presence of an acid catalyst to yield a tetrahydropyran-fused aromatic ring. This compound can serve as a precursor to the aldehyde component in this reaction.

The reaction mechanism involves the in-situ generation of an oxocarbenium ion from the condensation of the alcohol with the aldehyde derived from this compound. ijarsct.co.in This is followed by an intramolecular cyclization, where the electron-rich aromatic ring attacks the oxocarbenium ion, leading to the formation of the tetrahydropyran (B127337) ring. The reaction's success is often dependent on the activation of the aromatic ring of the β-arylethanol.

Formylation Reactions Leading to Ethyl 2-Formyl-3-oxopropanoate

This compound can undergo formylation to yield ethyl 2-formyl-3-oxopropanoate, a highly functionalized and reactive dicarbonyl compound. researchgate.netorgsyn.org This transformation is typically achieved by reacting this compound with a formylating agent, such as ethyl formate, in the presence of a strong base like sodium ethoxide. acs.org

Applications of Ethyl 3,3 Diethoxypropionate in Advanced Organic Synthesis

Precursor in Heterocyclic Compound Synthesis

The unique structure of ethyl 3,3-diethoxypropionate, featuring both an ester and a protected aldehyde group, makes it a key reactant in cyclization and condensation reactions to form diverse heterocyclic rings. orgsyn.org

This compound is an effective reagent for the synthesis of coumarins, a class of benzopyrone compounds prevalent in many natural products and synthetic molecules of pharmaceutical importance. The synthesis typically involves the condensation of this compound with substituted phenols. orgsyn.orgnih.gov

In a notable application, various phenol (B47542) derivatives have been reacted with this compound to afford substituted coumarins. nih.gov The reaction conditions can be optimized by selecting an efficient catalyst. For instance, the reaction between 2-methyl-3-hydroxyphenol and this compound has been studied to determine the most effective catalyst and conditions. Research has identified Wells-Dawson heteropolyacid (H₆P₂W₁₈O₆₂) as a highly efficient catalyst for this transformation. The optimal yield was achieved with a reaction time of 3 hours at a temperature of 90 °C, using a 1:1.15 molar ratio of the phenol to this compound and 0.25 mmol of the catalyst. nih.gov This method allows for the synthesis of a range of substituted coumarins with yields varying from poor to high (< 5–90%), depending on the specific phenolic substrate used. nih.gov

Table 1: Synthesis of 7-hydroxy-8-methylcoumarin

| Reactant 1 | Reactant 2 | Catalyst | Temperature | Time | Yield |

|---|

This compound is recognized as a useful starting material for the synthesis of isoxazoles. orgsyn.org The general strategy for forming the isoxazole (B147169) ring involves the reaction of a 1,3-dicarbonyl compound or its equivalent with hydroxylamine. In this context, this compound can serve as the three-carbon backbone. The reaction proceeds by in-situ hydrolysis of the diethyl acetal (B89532) to reveal the aldehyde, which then reacts with hydroxylamine, followed by cyclization involving the ester group to form the isoxazole ring.

The synthesis of pyrimidines, a fundamental class of nitrogen-containing heterocycles found in nucleic acids, can utilize this compound as a key precursor. orgsyn.org The classic approach to pyrimidine (B1678525) synthesis involves the condensation of a three-carbon bifunctional unit with a urea, thiourea, or amidine derivative. This compound provides the necessary C-C-C fragment. Under acidic conditions, the acetal is cleaved to generate the reactive aldehyde, which can then undergo condensation with the N-C-N component to construct the dihydropyrimidine (B8664642) ring, which can be subsequently oxidized to the aromatic pyrimidine.

This compound is also noted as a starting material for the synthesis of porphyrins. orgsyn.org Porphyrins are large macrocyclic compounds composed of four pyrrole (B145914) rings linked by methine bridges. The synthesis of porphyrins often involves the condensation of pyrrole units with aldehydes. This compound, as a protected form of an aldehyde-containing ester, can be utilized to introduce specific side chains onto the porphyrin macrocycle after initial pyrrole synthesis or during the condensation step.

In the realm of sulfur-nitrogen heterocycles, this compound serves as a precursor for the synthesis of thiadiazines. orgsyn.org These six-membered rings containing one sulfur and two nitrogen atoms can be constructed through various cyclization strategies. One approach involves the reaction of a 1,3-dicarbonyl equivalent with a thiohydrazide or a related sulfur-nitrogen compound. The reaction would involve the condensation of the revealed aldehyde from this compound with the terminal nitrogens of the thiohydrazide, followed by ring closure to form the thiadiazine structure.

A significant application of this compound is in the synthesis of indole (B1671886) derivatives, specifically 3,3-di(1H-indol-3-yl)propanoates. These compounds are formed through a "one-pot" reaction between indoles and this compound. frontiersin.org

This synthesis is efficiently catalyzed by potassium bisulfate (KHSO₄) in acetic acid. The reaction involves adding indole (or a substituted indole), this compound, and potassium bisulfate to acetic acid at room temperature, followed by heating. frontiersin.org The optimal conditions for this reaction have been found to be 80 °C for 5 hours. Following the reaction, the product is isolated by quenching with water and extracting with ethyl acetate. This method provides a convenient route to synthesize various ethyl 3,3-di(indol-3-yl)propanoate derivatives, which can be further hydrolyzed to the corresponding carboxylic acids. frontiersin.org

Table 2: Synthesis of Ethyl 3,3-di(1H-indol-3-yl)propanoate

| Reactant 1 | Reactant 2 | Catalyst / Solvent | Temperature | Time | Product |

|---|---|---|---|---|---|

| Indole | This compound | KHSO₄ / Acetic Acid | 80 °C | 5 h | Ethyl 3,3-di(1H-indol-3-yl)propanoate |

Quinoline (B57606) Derivatives

The quinoline scaffold is a privileged structure in medicinal chemistry. This compound has been successfully employed in the green synthesis of substituted quinolines through a one-pot, three-component reaction. jptcp.com This method involves the condensation of an aniline (B41778) derivative, an aldehyde, and this compound.

One documented example is the synthesis of ethyl 6,7-dimethoxy-2-alkyl/aryl quinoline-3-carboxylate derivatives. jptcp.com In this reaction, 3,4-dimethoxyaniline, various aldehydes, and this compound are reacted in the presence of montmorillonite (B579905) K-10 clay as an environmentally benign and effective solid acid catalyst. jptcp.com This approach utilizes aerial oxygen and water, highlighting its green chemistry credentials. jptcp.com

| Component 1 | Component 2 | Component 3 (Source of C3) | Catalyst | Product Class | Reference |

|---|---|---|---|---|---|

| 3,4-Dimethoxyaniline | Aldehydes (various) | This compound | Montmorillonite K-10 | Ethyl 6,7-dimethoxy-2-substituted-quinoline-3-carboxylates | jptcp.com |

Pyrrolo[2,3-b]pyridine Derivatives

A comprehensive search of available scientific literature did not yield specific documented examples of this compound being utilized as a direct precursor for the synthesis of Pyrrolo[2,3-b]pyridine derivatives.

Intermediate in the Synthesis of Complex Molecules and Natural Products

The unique structure of this compound makes it a potential starting material for the synthesis of more complex molecular architectures, including natural products and their precursors.

Prostaglandin (B15479496) Precursors

While this compound represents a viable three-carbon building block, a thorough review of the scientific literature did not reveal its specific application in the total synthesis of prostaglandin precursors. The synthesis of these molecules often involves key intermediates such as substituted cyclopentenones, but a direct synthetic route from this compound is not prominently documented. nih.govorganic-chemistry.orgrsc.org

Iridoids

Iridoids are a class of monoterpenoids characterized by a cis-fused cyclopenta[c]pyran ring system. nih.gov Despite the potential for this compound to serve as a C3 synthon in constructing such bicyclic systems, a review of synthetic methodologies did not identify specific examples of its use in the synthesis of iridoids.

Ipecacuanha Alkaloids

The total synthesis of complex Ipecacuanha alkaloids, such as emetine (B1671215), has been achieved through various sophisticated strategies. chemistryviews.orgnih.gov These routes typically involve the coupling of substituted tetrahydroisoquinoline units derived from precursors like homoveratrylamine. chemistryviews.orgwikipedia.org Examination of published total syntheses of emetine and related alkaloids did not show the use of this compound as a starting material or key intermediate. chemistryviews.orgnih.govacs.org

1,4-Dihydropyridines

This compound is a valuable precursor for the synthesis of 1,4-dihydropyridines (1,4-DHPs) via a modified Hantzsch pyridine (B92270) synthesis. orgsyn.orgwikipedia.org The classical Hantzsch reaction is a multi-component condensation that typically involves an aldehyde, ammonia (B1221849) (or an ammonium (B1175870) salt), and two equivalents of a β-ketoester, such as ethyl acetoacetate. wikipedia.org

In this context, this compound serves as a stable, protected form of ethyl 3-oxopropanoate, a β-formyl ester. orgsyn.org Under the reaction conditions, the acetal is likely hydrolyzed in situ to generate the reactive aldehyde functionality required for the Hantzsch condensation. This allows it to act as one of the key components for building the dihydropyridine (B1217469) ring. The reaction would involve the condensation of an aldehyde, an active methylene (B1212753) compound (like ethyl acetoacetate), a nitrogen source (like ammonium acetate), and this compound, which provides one of the β-dicarbonyl equivalents after deprotection.

| Component 1 | Component 2 (β-Dicarbonyl) | Component 3 (Nitrogen Source) | Component 4 (β-Formyl Ester Equivalent) | Product Class | Reference |

|---|---|---|---|---|---|

| Aldehyde (R-CHO) | Ethyl acetoacetate | Ammonium acetate | This compound | 1,4-Dihydropyridines | orgsyn.orgwikipedia.org |

NADH Analogs

This compound is a key starting material in the synthesis of 1,4-dihydropyridines, which are foundational structures for NADH analogs. orgsyn.org Nicotinamide adenine (B156593) dinucleotide (NADH) is a crucial coenzyme in redox reactions within cells, and its analogs are synthesized to study enzymatic mechanisms and develop new catalytic systems. nih.govnih.gov The synthesis typically involves a Hantzsch-type condensation reaction where the β-dicarbonyl equivalent, derived from this compound, reacts with an aldehyde and an amine source to form the dihydropyridine ring. The diethoxy group is hydrolyzed under acidic conditions to reveal the aldehyde, which then participates in the cyclization.

Table 1: Key Reaction for NADH Analog Precursor Synthesis

| Reactant 1 | Reactant 2 | Catalyst/Conditions | Product Type | Ref. |

| This compound | Aryl Aldehyde | Montmorillonite K-10, Water | 2,6-unsubstituted Dihydropyridine | sigmaaldrich.com |

| This compound | Aniline | Yb(OTf)₃ | Dihydropyridine (DHP) | sigmaaldrich.com |

Dihydropyrans

The synthesis of dihydropyrans, a class of heterocyclic compounds present in many natural products, can be achieved using derivatives of this compound. orgsyn.org The process often involves the reaction of methyl 2-formyl-3-oxopropanoate, which is synthesized from the corresponding methyl 3,3-dimethoxypropanoate, a close analog of this compound. orgsyn.org This derivative acts as a 1,3-dicarbonyl synthon, which can undergo condensation reactions with activated alkenes to form the dihydropyran ring system.

Branched Amino Sugars

This compound is a precursor for intermediates used in the synthesis of branched amino sugars. orgsyn.org These sugars are components of various antibiotics and biologically active molecules. nih.govrsc.org The synthesis involves converting this compound into a more complex intermediate that can be subjected to amination and cyclization to form the pyranose ring characteristic of sugars. The branched nature of the final product arises from the introduction of a substituent at a carbon atom that is not part of the main sugar backbone, a process facilitated by the versatile functionality of the propionate (B1217596) starting material.

Spermine (B22157) Metabolites

In the synthesis of spermine metabolites and their analogs, this compound serves as a foundational building block. orgsyn.org Polyamines like spermine are crucial for cell growth and proliferation, and their analogs are investigated as potential therapeutic agents. mdpi.comnih.gov The propionate derivative can be elaborated through a series of reactions, including amination and reduction, to construct the characteristic polyamine backbone. For instance, it can be used to introduce the three-carbon unit that separates the amino groups in the final spermine analog structure. orgsyn.org

Steroids

This compound is utilized in the construction of steroid skeletons. orgsyn.org The synthesis of the complex, fused-ring system of steroids often involves annulation strategies where different ring components are added sequentially. The C3 unit from this compound can be incorporated to form a part of one of the rings, typically after transformation into a more reactive intermediate suitable for cyclization reactions. orgsyn.org

Cephalosporins

The synthesis of cephalosporin (B10832234) antibiotics, which are part of the β-lactam family, can incorporate fragments derived from this compound. orgsyn.orgscispace.com While not a direct component of the core β-lactam ring, derivatives of this compound can be used to synthesize side chains that are later attached to the 7-aminocephalosporanic acid (7-ACA) nucleus. scispace.com These side chains are critical for the antibiotic's spectrum of activity and resistance to β-lactamases. scispace.comresearchgate.net

Lycopodium Alkaloids

This compound is a precursor in the synthesis of Lycopodium alkaloids, a diverse group of natural products with complex, polycyclic structures and notable biological activities. orgsyn.orgnih.gov For example, it can be used to construct the bicyclo[3.3.1]nonane core found in many of these alkaloids. nih.gov The synthesis often involves a formal (3+3)-cycloaddition where a three-carbon unit derived from this compound reacts with another three-carbon fragment to build the characteristic bridged-ring system. nih.gov

Nucleic Acids

This compound is a documented starting material for the synthesis of nucleic acids. orgsyn.org The compound serves as a precursor, leveraging its three-carbon backbone and reactive functionalities. While detailed mechanistic pathways in publicly accessible literature are sparse, its utility is cited in established chemical collections, indicating its role as a foundational component for constructing the complex heterocyclic bases and sugar moieties inherent to nucleic acid structures. orgsyn.org

Furomollugin and Related Naphthalenes

A review of scientific literature does not indicate the use of this compound in the synthesis of Furomollugin or as a general precursor for the direct annulation to form naphthalene (B1677914) rings. The synthesis of substituted naphthalenes typically proceeds through other established routes, such as [4+2] cycloadditions or transition metal-catalyzed cyclizations of aryl compounds with alkynes.

Role in Pharmaceutical Intermediate Synthesis

This compound is a crucial intermediate in the synthesis of numerous pharmaceuticals, valued for its ability to introduce a three-carbon chain that can be further elaborated into various heterocyclic systems. orgsyn.orgchemicalbook.com It is a key starting material for synthesizing a range of therapeutic agents, including antihypertensives and cephalosporin antibiotics. orgsyn.org

One significant application is in the creation of quinoline derivatives. For example, it is used as a starting material in a multi-step process involving hydrolysis, cyclization, and chlorination to produce 2-Chloro-6-trifluoromethylquinoline. This intermediate is vital for the development of histamine (B1213489) H3 receptor antagonists, which are investigated for treating neurological disorders like Alzheimer's and Parkinson's disease.

Furthermore, this compound reacts with anilines to generate intermediates such as 3-(phenylamino)propanoic acid ethyl ester. This product can then undergo thermal or microwave-assisted cyclization to form the core structure of 4(1H)-quinolones, a class of compounds with significant antibacterial activity. chemicalbook.com

Table 1: Selected Pharmaceutical Intermediates Synthesized from this compound

| Pharmaceutical Intermediate/Target | Therapeutic Class | Synthetic Role of this compound |

|---|---|---|

| 2-Chloro-6-trifluoromethylquinoline | Histamine H3 Receptor Antagonist Precursor | Provides the carbon backbone for the quinoline ring system. |

| 4(1H)-Quinolone Derivatives | Antibacterial Agents | Acts as a precursor that reacts with anilines to form the quinolone core. |

| Antihypertensive Drug Precursors | Antihypertensives | Serves as a versatile starting material for building complex heterocyclic structures. orgsyn.org |

| Cephalosporin Antibiotic Scaffolds | Antibiotics | Used as a foundational building block in the synthesis of cephalosporin frameworks. orgsyn.org |

Application in Agrochemical Synthesis

The utility of this compound extends into the agrochemical sector, where it functions as a key intermediate in the production of certain herbicides. orgsyn.org Its structure is conducive to building the core of active ingredients used in crop protection. The compound's stability and reactivity make it a reliable choice for the large-scale synthesis required in the agrochemical industry. orgsyn.org While specific trade names of herbicides derived from this compound are not broadly publicized in general literature, its role as a precursor is well-established. orgsyn.org

Contributions to Specialty Chemical Manufacturing (Plastics, Adhesives)

The application of this compound (CAS: 10601-80-6) in the manufacturing of plastics and adhesives is not documented in scientific literature. This application is, however, a well-known characteristic of a different, though similarly named, compound: Ethyl 3-ethoxypropionate (EEP, CAS: 763-69-9).

Ethyl 3-ethoxypropionate is widely used as a high-performance industrial solvent in the coatings, plastics, and adhesives industries due to its slow evaporation rate, good solvency for a wide range of polymers, and low surface tension. smartchemi.com It is frequently employed in the formulation of paints, coatings, and inks, and as a solvent for cleaning and degreasing applications. smartchemi.com The structural difference—the absence of the second ethoxy group at the 3-position—imparts the distinct physical properties that make EEP suitable for these solvent-based applications, which are not characteristic of this compound.

Biochemical and Biological Research Implications

Inhibition of Mitochondrial Cytochrome C Oxidase in In Vitro Studies

Some chemical vendor literature suggests that Ethyl 3,3-diethoxypropionate has been shown to be an effective inhibitor of mitochondrial cytochrome c oxidase in in vitro studies. biosynth.comchemicalbook.comcookechem.com Cytochrome c oxidase is the terminal enzyme complex of the mitochondrial respiratory chain, playing a vital role in cellular energy production through ATP synthesis. Inhibition of this enzyme can disrupt cellular respiration, a mechanism of interest in various fields of biomedical research. However, detailed peer-reviewed studies quantifying this specific inhibitory action are not extensively available in the public domain. The compound's relevance in this context is largely noted by commercial suppliers. biosynth.comchemicalbook.com

Role in the Synthesis of Antibacterial Quinoline (B57606) Derivatives

The assertion that this compound inhibits quinoline derivatives, erythromycin, or tetracycline (B611298) is a misinterpretation of its function. biosynth.comchemicalbook.com Erythromycin (a macrolide) and tetracycline are protein synthesis inhibitors, while quinolones are a distinct class of antibiotics that target bacterial DNA synthesis. There is no direct evidence to suggest this compound inhibits these antibiotics.

Instead, the primary role of this compound in this field is as a key reactant in the synthesis of novel quinoline derivatives with potential antibacterial properties. mdpi.comnih.gov Researchers have utilized this compound in multi-component reactions to construct the core structure of quinolines. mdpi.comjptcp.com For instance, a one-pot synthesis method involves the reaction of an aniline (B41778), an aldehyde, and this compound under ultrasound irradiation to produce 2-substituted quinolines. mdpi.comnih.gov Several of the resulting quinoline compounds have demonstrated antibacterial activity against both Gram-positive and Gram-negative bacteria. mdpi.comnih.gov

Table 1: Synthesis of Antibacterial Quinolines Using this compound

| Reactants | Catalyst/Conditions | Product Class | Biological Activity |

|---|---|---|---|

| Aniline, Aldehydes, this compound | SnCl₂·2H₂O / Ultrasound in water | 2-substituted quinolines | Antibacterial activity against Gram-positive and Gram-negative species mdpi.comnih.gov |

Reactions with β-Unsaturated Aldehydes and in Allylation

In organic synthesis, this compound serves as a precursor to other reactive intermediates. Through chemical reduction, for example using Diisobutylaluminium hydride (DIBAL-H), it can be converted into 3,3-diethoxypropanal. ethz.ch This aldehyde is then used in subsequent reactions, such as the Hosomi-Sakurai allylation. ethz.ch This reaction involves the addition of an allyl silane (B1218182) to an aldehyde to form a homoallylic alcohol, a common structural motif in many natural products. ethz.ch

The compound is also utilized in reactions that may involve β-unsaturated aldehydes as reactants in multi-component syntheses to build larger molecular frameworks, such as dihydropyridines. chemicalbook.comacs.org Its acetal (B89532) functional group provides stability and can be deprotected under acidic conditions to reveal a reactive aldehyde, making it a valuable tool for complex molecule synthesis.

Potential as a Building Block for Central Nervous System Agents

The chemical architecture of this compound makes it a valuable starting material for synthesizing compounds with potential activity in the central nervous system (CNS). google.com It is a key reagent in the synthesis of various heterocyclic systems that are considered "privileged structures" in medicinal chemistry due to their frequent appearance in CNS-active drugs.

A significant application is in the synthesis of dihydropyridines and pyrimidines. chemicalbook.com Furthermore, a patent highlights its use as a starting reagent for the multi-step synthesis of a complex northern fragment of Bryostatin analogues. google.com Bryostatins are macrolactones being investigated for their potential as nootropic agents and for treating neurodegenerative disorders like Alzheimer's disease. google.com The synthesis begins with a Claisen condensation involving this compound, demonstrating its role at the foundation of creating complex therapeutic candidates. google.com Its utility is also noted by chemical suppliers who list it as an intermediate for sleep disorder agents. echemi.com

Table 2: Compounds Mentioned in the Article

| Compound Name |

|---|

| This compound |

| Erythromycin |

| Tetracycline |

| 3,3-diethoxypropanal |

Environmental Fate and Analytical Detection in Research Contexts

Occurrence in Environmental Samples and Water Systems

There is currently a lack of published research detailing the occurrence of Ethyl 3,3-diethoxypropionate in environmental samples and water systems. Monitoring studies that specifically target this compound in wastewater, surface water, or groundwater have not been identified in a comprehensive search of scientific databases. Consequently, its prevalence as an environmental contaminant is unknown. General analytical methods such as gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-mass spectrometry (LC-MS/MS) are commonly used for the identification of organic compounds in industrial wastewater, but specific data for this compound is not available.

Degradation Pathways and Persistence in Aquatic Environments

The degradation pathways and persistence of this compound in aquatic environments have not been specifically investigated in the available scientific literature. As an ester, it can be expected to undergo hydrolysis, a reaction with water that would split it into 3,3-diethoxypropanoic acid and ethanol (B145695). This reaction can be catalyzed by acids or bases. chemguide.co.uklibretexts.orglibretexts.org The rate of this hydrolysis under various environmental conditions (e.g., pH, temperature) has not been reported.

Advanced Analytical Techniques for Detection and Screening in Complex Matrices

While advanced analytical techniques are widely employed for the detection of organic pollutants in complex matrices like environmental samples, specific methods optimized for the detection and screening of this compound are not described in the reviewed literature.

In general, the analysis of such compounds in environmental samples would likely involve a sample preparation step, such as solid-phase extraction (SPE), to isolate and concentrate the analyte from the water sample. This would be followed by instrumental analysis.

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful technique for the separation and identification of volatile and semi-volatile organic compounds. cmes.orgnih.govdphen1.comfrontiersin.orgfrontiersin.org A GC-MS method for this compound would involve injecting the extracted sample into a gas chromatograph, where the compound would be separated from other components based on its boiling point and affinity for the chromatographic column. The separated compound would then enter the mass spectrometer, which would generate a unique mass spectrum based on its molecular weight and fragmentation pattern, allowing for its identification and quantification.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is another highly sensitive and selective technique, particularly suitable for polar and non-volatile compounds. researchgate.netnih.govdcu.ie An LC-MS/MS method would involve separating the compound using liquid chromatography and then detecting it with a tandem mass spectrometer. This technique offers high selectivity by monitoring specific precursor-to-product ion transitions, which is especially useful for analysis in complex matrices.

Although these techniques are theoretically applicable, the development and validation of specific methods for this compound, including details on extraction efficiency, limits of detection, and matrix effects, have not been reported in the scientific literature.

Theoretical and Computational Studies on Ethyl 3,3 Diethoxypropionate

Quantum Chemical Calculations for Molecular Properties

No specific studies detailing quantum chemical calculations for the molecular properties of Ethyl 3,3-diethoxypropionate were identified. Such calculations, often employing methods like Density Functional Theory (DFT), would typically provide valuable insights into the electronic structure, molecular geometry, vibrational frequencies, and other spectroscopic properties of the molecule. However, the scientific community has not yet published research applying these computational methods to this compound.

Reaction Pathway Analysis and Mechanistic Elucidation through Computational Modeling

Similarly, there is a lack of published research on the computational modeling of reaction pathways involving this compound. This type of analysis is crucial for elucidating reaction mechanisms, identifying transition states, and determining activation energies. While the compound is known to participate in various chemical reactions, the specific mechanistic details have not been investigated or reported from a computational standpoint.

Patent Landscape and Commercial Research Trends

Emerging Industrial and Research Applications

Recent commercial and research trends continue to leverage Ethyl 3,3-diethoxypropionate's utility as a key intermediate in the synthesis of high-value fine chemicals, pharmaceuticals, and agrochemicals. atomfair.com Its stability and reactivity make it a preferred building block for complex organic transformations. atomfair.com

A significant area of application is in the synthesis of heterocyclic compounds. It serves as a precursor for coumarins, isoxazoles, pyrimidines, porphyrins, and thiadiazines. chemicalbook.comorgsyn.org This versatility is critical in the development of new chemical entities with potential applications in medicine and materials science.

In the pharmaceutical sector, there is growing interest in its role in synthesizing antiviral drugs and histamine (B1213489) H3 receptor antagonists. guidechem.com For example, it is a starting material for 2-Chloro-6-trifluoromethylquinoline, an important intermediate for drugs targeting neurological conditions like Alzheimer's and Parkinson's disease. guidechem.com Another application is in the synthesis of 4(1H)-quinolone derivatives, which are known for their diverse biological activities. guidechem.com The Yb(OTf)3 catalyzed synthesis of dihydropyridines (DHPs) also utilizes this compound. chemicalbook.com

Furthermore, the compound is employed in the development of flavor and fragrance ingredients, capitalizing on its ester functionality. atomfair.com It is also used in Knoevenagel condensation reactions, a fundamental carbon-carbon bond-forming reaction in organic chemistry. atomfair.com

The research landscape indicates a sustained focus on exploring new synthetic routes and applications for this versatile compound. Its ability to introduce a three-carbon chain with a protected aldehyde function continues to be of high value in modern organic synthesis.

Table 2: Research and Industrial Applications of this compound

| Application Area | Specific Use |

|---|---|

| Fine Chemicals | Precursor for heterocyclic compounds (coumarins, isoxazoles, pyrimidines) chemicalbook.comorgsyn.org |

| Development of flavor and fragrance ingredients atomfair.com | |

| Pharmaceuticals | Synthesis of antiviral drug intermediates guidechem.com |

| Precursor for histamine H3 receptor antagonists guidechem.com | |

| Synthesis of 4(1H)-quinolone derivatives guidechem.com | |

| Yb(OTf)3 catalyzed synthesis of dihydropyridines (DHPs) chemicalbook.com | |

| Agrochemicals | Intermediate for herbicides orgsyn.org |

| Organic Synthesis | Reagent in Knoevenagel condensation reactions atomfair.com |

| Starting material for photographic sensitizers orgsyn.org |

Future Research Directions and Unexplored Avenues

Development of Novel Catalytic Systems for Sustainable Synthesis

The synthesis of Ethyl 3,3-diethoxypropionate traditionally involves methods such as the reaction of 1,1,1-trichloro-4-ethoxy-3-buten-2-one (B7884701) with ethanol (B145695) in the presence of anhydrous potassium carbonate. chemicalbook.comorgsyn.org Another reported method is the addition reaction between absolute ethanol and ethyl acrylate (B77674) using a catalyst that can be recycled. smartchemi.com While effective, these routes present opportunities for improvement in line with the principles of green chemistry.

Future research is directed towards developing novel catalytic systems that offer higher efficiency, greater selectivity, and improved sustainability. researchgate.net The goal is to reduce reliance on stoichiometric reagents, minimize waste, and employ milder reaction conditions. researchgate.net Key areas of exploration include:

Heterogeneous Catalysts: The development of solid acid or base catalysts (e.g., zeolites, functionalized resins, metal oxides) could simplify product purification and allow for easy catalyst recovery and reuse, a significant advantage for industrial-scale production. researchgate.net

Biocatalysis: The use of enzymes (e.g., lipases, esterases) as catalysts could enable highly selective synthesis under mild, environmentally benign conditions (aqueous media, ambient temperature), significantly lowering the process's energy consumption and environmental footprint.

Advanced Catalytic Materials: Research into sophisticated materials like Metal-Organic Frameworks (MOFs) and Covalent Organic Frameworks (COFs) could provide highly tunable and efficient catalytic environments. researchgate.net Similarly, the design of heterogeneous geminal atom catalysts (GACs) could lead to systems with atomic-level precision and enhanced recoverability, paving the way for greener manufacturing processes. sciencedaily.com

Table 1: Comparison of Catalytic Systems for this compound Synthesis

| Catalyst Type | Current Examples | Potential Future Systems | Key Advantages of Future Systems |

|---|---|---|---|

| Homogeneous Base | Anhydrous Potassium Carbonate chemicalbook.comorgsyn.org | Recyclable Organic Bases, Ionic Liquids | Improved catalyst recovery, reduced inorganic waste. |

| Heterogeneous | Recyclable catalyst (unspecified) for ethanol/ethyl acrylate addition smartchemi.com | Zeolites, Functionalized Mesoporous Silica, Solid Superacids | Ease of separation, enhanced stability and reusability, suitability for continuous-flow processes. researchgate.net |

| Biocatalyst | None established | Immobilized Lipases or Esterases | High selectivity, mild reaction conditions, biodegradability, reduced energy consumption. |

Exploration of New Derivatization Pathways and Reactivity Patterns

This compound serves as a valuable building block in organic synthesis due to its protected aldehyde functionality. Its known reactivity includes its use as a starting material for synthesizing complex organic molecules like 4(1H)-quinolone derivatives and its participation in the Ytterbium(III) triflate-catalyzed synthesis of dihydropyridines. guidechem.comchemicalbook.com

Unexplored avenues in its chemical behavior offer fertile ground for research. Future studies could focus on expanding its synthetic utility by exploring new derivatization pathways and reactivity patterns.

Asymmetric Synthesis: Developing enantioselective reactions using its core structure could lead to the synthesis of valuable chiral building blocks for the pharmaceutical and fine chemical industries.

Multicomponent Reactions (MCRs): Investigating its role in novel MCRs could provide rapid and efficient access to complex molecular architectures from simple precursors in a single step.

Cycloaddition Reactions: Its potential as a dienophile or dipolarophile in various cycloaddition reactions remains largely unexplored and could be a pathway to novel carbocyclic and heterocyclic systems.

Novel Heterocycle Synthesis: Beyond quinolones and dihydropyridines, its unique structure could be leveraged to design and synthesize other classes of biologically relevant heterocyclic compounds.

Table 2: Known vs. Potential Reactivity of this compound

| Reaction Type | Known Examples | Potential Future Exploration | Desired Outcome |

|---|---|---|---|

| Heterocycle Synthesis | Synthesis of 4(1H)-quinolones guidechem.com, Dihydropyridines chemicalbook.com | Synthesis of pyrimidines, oxazoles, imidazoles | Access to novel scaffolds for medicinal chemistry. |

| C-C Bond Formation | Intermediate in various syntheses guidechem.com | Asymmetric aldol (B89426) or Michael additions | Creation of chiral centers with high enantiomeric purity. |

| Multicomponent Reactions | Participation in DHP synthesis chemicalbook.com | Ugi, Passerini, or Biginelli-type reactions | Rapid assembly of complex, drug-like molecules. |

Advanced Applications in Medicinal Chemistry and Materials Science

The current applications of this compound are well-documented, particularly as a precursor in medicinal chemistry and as a functional solvent in materials science. It is a key intermediate in the synthesis of antiviral drugs, histamine (B1213489) H3 receptor antagonists for potential neurodegenerative disease treatment, and selective cyclin-dependent kinase 4/6 (CDK4/6) inhibitors for cancer therapy. guidechem.com In materials science, it is widely used as a high-performance solvent in coatings, paints, and the electronics industry due to its favorable evaporation rate, low surface tension, and high electrical resistance. specialchem.com

Future research aims to move beyond these established roles to develop advanced applications.

Medicinal Chemistry: The core structure of this compound can be viewed as a versatile scaffold. Future work could involve the design and synthesis of novel compound libraries based on this scaffold for high-throughput screening against a broad range of biological targets. This could lead to the discovery of new lead compounds for various diseases.

Materials Science: Research could explore its use as a reactive monomer or co-monomer in polymerization reactions to create novel polymers with tailored properties, such as biodegradability or enhanced thermal stability. Its use as a reactive diluent or modifying agent in polymer formulations could also be investigated to improve material properties like flexibility, adhesion, or optical clarity.

Table 3: Current and Potential Advanced Applications

| Field | Current Applications | Potential Future Research Directions |

|---|---|---|

| Medicinal Chemistry | Intermediate for antivirals, histamine H3 antagonists, and CDK4/6 inhibitors. guidechem.com | Design of novel compound libraries for drug screening; development of new scaffolds for bioactive molecules. |

| Materials Science | High-performance solvent for coatings, inks, and electronics. smartchemi.comspecialchem.com | Use as a monomer for synthesizing novel functional or biodegradable polymers; development as a modifying agent for advanced resins and composites. |

In-depth Mechanistic Studies of Biological Interactions

Preliminary in-vitro studies have revealed intriguing biological activities of this compound. It has been shown to be an effective inhibitor of mitochondrial cytochrome c oxidase and also to inhibit quinoline (B57606) derivatives involved in bacterial DNA synthesis. chemicalbook.com These findings suggest a potential for biological activity that warrants deeper investigation.

Future research should prioritize in-depth mechanistic studies to understand the molecular basis of these interactions. A thorough understanding of how this compound interacts with biological systems is crucial for evaluating its potential toxicological profile and for exploring any therapeutic applications.

Molecular Modeling: Computational studies, such as molecular docking, can be employed to predict the binding modes of this compound with its target enzymes, like cytochrome c oxidase. This can help elucidate the specific amino acid residues involved in the interaction.

Structure-Activity Relationship (SAR) Studies: Synthesizing and testing a series of analogues of this compound can help identify the key structural features responsible for its biological activity. This information is vital for designing more potent and selective inhibitors.

Biochemical and Biophysical Assays: Advanced enzymatic assays and biophysical techniques (e.g., Isothermal Titration Calorimetry, Surface Plasmon Resonance) can be used to determine the kinetics and thermodynamics of its binding to biological targets, providing a comprehensive picture of the interaction.

Metabolite Profiling: Investigating the metabolic fate of this compound is essential. Identifying its metabolites and assessing their biological activity would provide a more complete understanding of its in-vivo effects.

Q & A

Q. Table 1: Key Spectroscopic Data

| Technique | Key Signals | Reference |

|---|---|---|

| IR | 1730 cm⁻¹ (C=O) | |

| ¹H NMR (CDCl3) | δ 4.1 (q, J=7.1 Hz, ester CH2) | |

| ¹³C NMR | δ 170.5 (ester carbonyl) |

Advanced: How can diastereoselectivity be controlled in allylation reactions using this compound-derived reagents?

In scandium triflate-catalyzed 1,3-anti-allylation, diastereoselectivity (>95% anti) is achieved by:

- Chelation control : Scandium coordinates with the carbonyl oxygen of the substrate, directing nucleophilic attack .

- Solvent optimization : THF/Et2O mixtures enhance reagent stability and selectivity .

- Temperature gradient : Reactions initiated at −78°C and warmed to room temperature minimize side reactions .

Advanced: What strategies mitigate byproduct formation during Claisen condensation involving this compound?

In hydroxypyrone synthesis (e.g., Scheme 4.16 ):

- Acid-catalyzed cyclization : Concentrated H2SO4 promotes cyclization over ester hydrolysis (51% yield over two steps).

- Byproduct minimization :

- Use anhydrous conditions to prevent hydrate formation.

- Monitor reaction progress via TLC to terminate at optimal conversion .

Advanced: How does this compound facilitate the synthesis of functionalized heterocycles like 1,2,6-thiadiazine 1,1-dioxides?

Reaction with sulfamides (e.g., 4a-e) under mild conditions yields thiadiazine derivatives (e.g., 14):

- Mechanism : this compound acts as a three-carbon synthon, enabling ring expansion via nucleophilic addition-elimination .

- Optimization : Substituent-dependent reactivity—electron-withdrawing groups on sulfamides accelerate cyclization .

Advanced: What are the stability considerations for this compound during long-term storage?

- Degradation pathways : Hydrolysis under humid conditions forms 3,3-diethoxypropionic acid.

- Storage protocols :

- Anhydrous environments (e.g., molecular sieves).

- Temperature control (4°C in amber vials) to prevent photodegradation .

Advanced: How can ultrasound-assisted synthesis improve the efficiency of quinoline derivatives using this compound?

In one-pot three-component reactions (e.g., Scheme 8 ):

- Catalyst : SnCl2·2H2O enhances imine formation under ultrasonic irradiation (60°C, water solvent).

- Yield enhancement : Ultrasonic cavitation reduces reaction time from hours to minutes (e.g., 62% yield for quinoline 24) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.